molecular formula C13H6Cl2F3NO3 B1411741 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid CAS No. 2088941-87-9

3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid

Cat. No.: B1411741
CAS No.: 2088941-87-9
M. Wt: 352.09 g/mol
InChI Key: XNBKKVIMQUAGSL-UHFFFAOYSA-N
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Description

2,4-Dichlorophenoxyacetic acid (2,4-D) is an organic compound extensively used as a weed killer on cereal crops and pastures . It is usually commercialized as salt, amine, and ester formulations .


Synthesis Analysis

2,4-D is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature .


Molecular Structure Analysis

The chemical formula for 2,4-D is Cl2C6H3OCH2CO2H .


Chemical Reactions Analysis

Biological decomposition of pesticides like 2,4-D is an expressive and effective way for the removal of these compounds from the environment .


Physical and Chemical Properties Analysis

2,4-D is a white to yellow powder with a melting point of 140.5 °C and a boiling point of 160 °C at 0.4 mm Hg. It is soluble in water up to 900 mg/L .

Scientific Research Applications

Atmospheric Chemistry and Environmental Fate

Chlorinated phenoxy acids, including compounds like 3-(2,4-dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid, have been studied for their atmospheric chemistry. These herbicides, when subjected to OH oxidation, can produce various compounds, some of which might be less or more toxic than the parent herbicide. This oxidation process plays a role in the environmental fate of these pesticides (Murschell & Farmer, 2018).

Synthesis and Functionalization

Studies have explored the synthesis and functionalization of chloro- and trifluoromethyl-substituted pyridines. For instance, 3-chloro-2-(trifluoromethyl)pyridine, a related compound, has been converted into various carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Cottet et al., 2004).

Crystal Structure Analysis

The crystal structure of compounds similar to this compound has been analyzed. Studies like these help in understanding the molecular interactions and properties of these compounds, which can be crucial for their applications in various fields (Ye & Tanski, 2020).

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and tested for antimicrobial activity. This showcases the potential biomedical applications of these compounds (Hunashal et al., 2012).

Mechanism of Action

Target of Action

It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D primarily targets broadleaf weeds, causing uncontrolled growth while leaving most grasses unaffected .

Mode of Action

When applied in high concentrations, synthetic auxins like 2,4-D can cause uncontrolled, disorganized growth in susceptible plants, eventually leading to their death .

Biochemical Pathways

2,4-d, a structurally similar compound, is known to be metabolized by certain bacteria and fungi . The tfdA gene, for example, encodes an α-ketoglutarate-dependent dioxygenase that catalyzes the first step of the 2,4-D degradation pathway .

Pharmacokinetics

2,4-d, a structurally similar compound, is known to be highly water-soluble . A study on 2,4-D in rats showed that after oral administration, the mean Cmax values were 601.9 and 218.4 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 1.10 and 0.02 L/ (h×kg), respectively .

Result of Action

2,4-d, a structurally similar compound, is known to cause uncontrolled growth in susceptible plants, leading to their death . It’s also known to have toxic effects on non-target organisms when used indiscriminately .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability and uptake of 2,4-D by organisms are strongly influenced by pH, temperature, and other environmental factors . The sensitivity of aquatic invertebrates to 2,4-D increases with temperature .

Safety and Hazards

2,4-D is corrosive to metals . Dust may irritate eyes. Ingestion causes gastroentric distress, diarrhea, mild central nervous system depression, dysphagia, and possible transient liver and kidney injury .

Future Directions

The role of bacteria as well as the enzymes and genes that regulate the 2,4-D degradation has been widely studied, but the 2,4-D degradation by fungi, especially regarding the ability of white-rot basidiomycetes as an agent for its bioconversion, has not been extensively considered .

Biochemical Analysis

Biochemical Properties

3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in plant systems. It interacts with various enzymes and proteins involved in plant growth regulation. The compound mimics natural plant hormones, specifically auxins, leading to uncontrolled growth in broadleaf weeds. It binds to auxin receptors, activating the auxin signaling pathway, which results in increased synthesis of abscisic acid and ethylene, and elevated levels of reactive oxygen species . These interactions disrupt normal cellular processes, leading to the herbicidal effects observed.

Cellular Effects

The cellular effects of this compound are profound, particularly in plant cells. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound induces changes in the actin cytoskeleton, affecting cell shape and division . It also increases the production of reactive oxygen species, leading to oxidative stress and cellular damage. Additionally, the compound affects the levels of various plant hormones, further disrupting normal cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to auxin receptors, mimicking the action of natural auxins and activating the auxin signaling pathway . This activation leads to changes in gene expression, promoting uncontrolled cell growth and division. The compound also inhibits specific enzymes involved in cellular metabolism, further contributing to its herbicidal effects . The binding interactions with biomolecules and enzyme inhibition are crucial for its mode of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also have biological activity . Long-term exposure to the compound in vitro and in vivo studies has shown persistent effects on cellular function, including sustained oxidative stress and disruption of normal cellular processes . The stability and degradation of the compound are important factors in understanding its long-term impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity . Studies have shown dose-dependent hepatic, renal, and pancreatic damage in animal models exposed to the compound . These toxic effects highlight the importance of understanding the dosage thresholds and potential adverse effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by various enzymes, including those involved in the degradation of chlorinated aromatic compounds . The metabolic pathways include hydroxylation and dechlorination processes, leading to the formation of several metabolites . These metabolic processes are crucial for the detoxification and elimination of the compound from biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is taken up by plant cells through active transport mechanisms and is distributed throughout the plant tissues. It accumulates in specific cellular compartments, affecting its localization and activity . Understanding the transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be transported to other cellular compartments, such as the nucleus and chloroplasts . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution affects the compound’s interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

3-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F3NO3/c14-7-1-2-9(8(15)4-7)22-10-3-6(13(16,17)18)5-19-11(10)12(20)21/h1-5H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBKKVIMQUAGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
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3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
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3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
Reactant of Route 4
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
Reactant of Route 5
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
Reactant of Route 6
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid

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